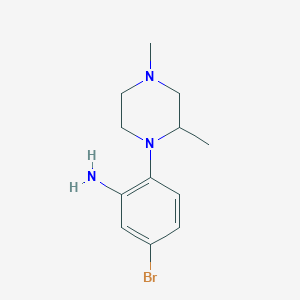

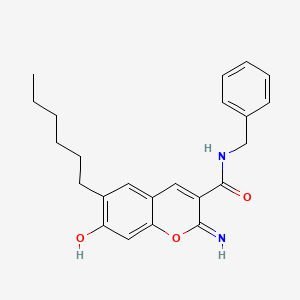

甲基-3-(4-羟基苯基)-3-甲氧基环丁烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds like “Methyl 3-(4-hydroxyphenyl)propionate” has been reported. For instance, it has been used in the synthesis of bio-sourced aliphatic–aromatic copolyesters . The compound was synthesized from methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane by Williamson etherification .科学研究应用

合成和聚合物应用

末端羧酸、甲基酮和苯基酮端基的甲基丙烯酸甲酯低聚物已通过统计共聚物的臭氧化制备,在新型嵌段共聚物的合成和反应加工中提供了潜在的应用。这些低聚物的特点是数均分子量在 800 至 8000 之间,多分散性小于 2,展示了甲基丙烯酸甲酯衍生物在聚合物化学中的多功能性 (Ebdon、Flint 和 Hodge,1989)。

晶体结构和分子相互作用

已探索了环丁烷的肟衍生物(包括琥珀酰亚胺和吗啉基团)的晶体结构和分子相互作用。这些化合物表现出有趣的结构特征,例如环丁烷环的褶皱和形成二维网络的特定分子相互作用,表明具有独特的材料性质的潜力 (Dinçer 等人,2005)。

电环化反应和理论预测

对甲基 3-甲酰环丁烯-3-羧酸酯的研究提供了对环丁烯电环化反应中扭转选择性的控制的见解。这项研究不仅证实了理论预测,还突出了环丁烷衍生物在有机化学中的合成潜力 (Niwayama 和 Houk,1992)。

代谢和生物学意义

已研究相关化合物的代谢作用和生物学意义,研究结果表明重要的代谢途径和潜在的治疗应用。例如,3-O-甲基多巴(左旋多巴的代谢物)表现出重要的生物活性,表明具有生物医学研究应用的潜力 (Bartholini、Kuruma 和 Pletscher,1971)。

抗菌活性

源自噻唑和环丁烷环的席夫碱的合成和表征揭示了对各种微生物的抗菌活性。这项研究指出了基于环丁烷衍生物开发新的抗菌剂的可能性 (Yilmaz 和 Cukurovalı,2003)。

分子结构和电子性质

对相关化合物(例如甲基 4,4"-二氟-5'-甲氧基-1,1':3',1"-三联苯-4'-羧酸酯)的分子结构、HOMO-LUMO 分析和一阶超极化率的研究提供了对其电子性质和在非线性光学中的潜在应用的宝贵见解 (Mary 等人,2014)。

作用机制

Target of Action

Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate (hereafter referred to as the compound) primarily targets the Macrophage migration inhibitory factor . This factor plays a crucial role in immune responses, cell proliferation, and the regulation of the cell cycle .

Mode of Action

The compound interacts with its targets, leading to changes in their function. It’s known that the compound functions as a nitrification inhibitor, affecting the activity of ammonia-oxidizing bacteria and archaea .

Biochemical Pathways

The compound affects the nitrification process, a key biochemical pathway in the nitrogen cycle . By inhibiting nitrification, the compound reduces the transformation of ammonium to nitrate, thereby reducing nitrogen loss in the environment . This has downstream effects on soil fertility and plant growth .

Result of Action

The compound’s action results in the modulation of root system architecture by inhibiting primary root elongation and promoting lateral root formation . It also induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s inhibitory effect on nitrification varies between different soils, with differing pH levels and clay content .

生化分析

Biochemical Properties

Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate has been found to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been reported to inhibit nitrification, a process mediated by ammonia-oxidizing bacteria . This compound has also been found to modulate plant growth and root system architecture .

Cellular Effects

In cellular processes, Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate has been found to influence cell function. It inhibits primary root elongation and promotes lateral root formation in plants . This compound has also been found to elevate the levels of auxin expression and signaling, which are crucial for plant growth and development .

Molecular Mechanism

At the molecular level, Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate exerts its effects through various mechanisms. It induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .

Temporal Effects in Laboratory Settings

It has been observed that this compound can significantly induce the accumulation of glucosinolates in roots .

Metabolic Pathways

Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate is involved in the phenylpropanoid metabolism pathway . It modulates the expression of genes involved in this pathway, resulting in the differential accumulation of secondary metabolites in the roots and leaves .

属性

IUPAC Name |

methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-16-12(15)9-7-13(8-9,17-2)10-3-5-11(14)6-4-10/h3-6,9,14H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEGLCYBHPJNJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)(C2=CC=C(C=C2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2711096.png)

![4-benzyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2711101.png)

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2711103.png)

![ethyl 5-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2711104.png)

![N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine](/img/structure/B2711107.png)

![N-(1H-indazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2711108.png)

![ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2711109.png)